molecular formula C12H17NO2 B060617 4-(3-Methoxyphenoxy)piperidine CAS No. 162402-37-1

4-(3-Methoxyphenoxy)piperidine

Cat. No.: B060617
CAS No.: 162402-37-1
M. Wt: 207.27 g/mol
InChI Key: DNZZLFXWMVOBBV-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenoxy)piperidine is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is a piperidine derivative, characterized by the presence of a methoxyphenoxy group attached to the piperidine ring

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(3-Methoxyphenoxy)piperidine”, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenoxy)piperidine typically involves the reaction of 3-methoxyphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxyphenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation followed by nucleophilic substitution.

Major Products:

    Oxidation: Formation of 4-(3-hydroxyphenoxy)piperidine.

    Reduction: Formation of 4-(3-methoxyphenyl)piperidine.

    Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenoxy)piperidine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison: 4-(3-Methoxyphenoxy)piperidine is unique due to the position of the methoxy group, which can influence its chemical reactivity and biological activity. The meta position of the methoxy group can result in different steric and electronic effects compared to the ortho and para positions, leading to distinct properties and applications.

Properties

IUPAC Name

4-(3-methoxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-3-2-4-12(9-11)15-10-5-7-13-8-6-10/h2-4,9-10,13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZZLFXWMVOBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390860
Record name 4-(3-methoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162402-37-1
Record name 4-(3-Methoxyphenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162402-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-methoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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